Cas no 32971-25-8 ((+)-Pinoresinol diacetate)
(+)-Pinoresinol diacetate structure
Product Name:(+)-Pinoresinol diacetate
CAS-nummer:32971-25-8
MF:C24H26O8
MW:442.458447933197
CID:837120
PubChem ID:234825
Update Time:2025-09-24
(+)-Pinoresinol diacetate Chemische en fysische eigenschappen
Naam en identificatie
-
- (+)-Pinoresinol diacetate
- (1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2-m ethoxy-4,1-phenylene diacetate
- (+/-)-pinoresinol diacetate
- (+)(9R)-1-bromo-9,10-dihydro-9,10-ethanoanthracene
- (+)-1-bromo-9,10-dihydro-9,10-ethano-anthracene
- (+-)-1c,4c-Bis-(4-acetoxy-3-methoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
- 9,10-Ethanoanthracene, 1-bromo-9,10-dihydro-
- D,L-Pinoresinol-diacetat
- bmse010049
- [4-[6-(4-acetoxy-3-methoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenyl] acetate
- Pinoresinol diacetate
- Acetic acid 4-[4-(4-acetoxy-3-methoxyphenyl) tetrahydrofuro[3,4-c]furan-1-yl]-2-methoxyphenyl ester
- 32971-25-8
- AC1N5XIQ
- ((1S,3AR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxy-4,1-phenylene) diacetate
- [4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate
- FS-9759
- HY-N0954
- NSC-35485
- NSC35485
- CHEMBL4850577
- AKOS032962141
- 2,2'-dimethoxy-4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)diphenyl 1,1'-diacetate
- CS-0016088
- 83114-70-9
- J-500063
- DA-59441
- (+)-Piresil diacetate
- [ "" ]
-
- Inchi: 1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1
- InChI-sleutel: KABPASQHFAUTDF-XZUXRINTSA-N
- LACHT: O1C[C@@H]2[C@@H](C3C=CC(=C(C=3)OC)OC(C)=O)OC[C@@H]2[C@H]1C1C=CC(=C(C=1)OC)OC(C)=O
Berekende eigenschappen
- Exacte massa: 442.16276778g/mol
- Monoisotopische massa: 442.16276778g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 8
- Complexiteit: 612
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 89.5Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 539.9±50.0 °C at 760 mmHg
- Vlampunt: 232.4±30.2 °C
- Dampfdruk: 0.0±1.4 mmHg at 25°C
(+)-Pinoresinol diacetate Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
(+)-Pinoresinol diacetate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4793-1 mg |
Pinoresinol diacetate |
32971-25-8 | 1mg |
¥2035.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P99950-5mg |
(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2-m ethoxy-4,1-phenylene diacetate |
32971-25-8 | 5mg |
¥4000.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4793-5 mg |
Pinoresinol diacetate |
32971-25-8 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
| TargetMol Chemicals | TN4793-1 mL * 10 mM (in DMSO) |
Pinoresinol diacetate |
32971-25-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
| TargetMol Chemicals | TN4793-5mg |
Pinoresinol diacetate |
32971-25-8 | 5mg |
¥ 2760 | 2024-07-19 | ||
| A2B Chem LLC | AF56906-5mg |
Pinoresinol Diacetate |
32971-25-8 | 98.0% | 5mg |
$494.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4793-1 ml * 10 mm |
Pinoresinol diacetate |
32971-25-8 | 1 ml * 10 mm |
¥ 2860 | 2024-07-19 |
(+)-Pinoresinol diacetate Gerelateerde literatuur
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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- 79114-77-5(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, a-acetate, (2S,3R,4R)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
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